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Compound of Interest

Compound Name: AS1975063

CAS No.: 955925-61-8

Cat. No.: B605609

Get Quote

Target: GPR119 (Glucose-Dependent Insulinotropic Receptor) Primary Application: Type 2

Diabetes (T2D) and Metabolic Syndrome Research Compound Class: Potent, Selective Small-

Molecule GPR119 Agonist

Part 1: Introduction & Mechanism of Action[1]
The "Dual-Action" Metabolic Regulator
AS1975063 is a high-affinity agonist of GPR119, a G

s-coupled GPCR predominantly expressed in pancreatic

-cells and intestinal L-cells. Unlike traditional sulfonylureas that carry hypoglycemia risks,
GPR119 agonists like AS1975063 facilitate glucose-dependent insulin secretion (GDIS).

This compound is a critical tool for T2D research because it mimics the physiological "incretin

effect" through two distinct but synergistic pathways:

Intestinal L-Cells: Activation triggers the secretion of GLP-1 (Glucagon-Like Peptide-1) and

GIP.[1][2]
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Pancreatic

-Cells: Direct activation elevates intracellular cAMP, enhancing insulin exocytosis in the
presence of elevated glucose.

Mechanistic Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by AS1975063,

highlighting its downstream effects on insulin and GLP-1 secretion.
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Figure 1: AS1975063 activates GPR119 via Gs-coupling, driving cAMP accumulation to trigger

incretin and insulin release.[3]

Part 2: Compound Handling & Formulation
Critical Warning: GPR119 agonists are characteristically lipophilic. Improper solubilization is the

#1 cause of experimental failure (e.g., precipitation in the gut or lack of cellular uptake).

Solubility Data & Storage
Parameter Specification Notes

Molecular Weight ~350–500 g/mol
Varies by specific salt form;

check CoA.

Stock Solvent DMSO (Dimethyl sulfoxide)
Soluble up to 50 mM. Avoid

water for stocks.

Storage -20°C (Desiccated)
Stable for >12 months as solid;

<1 month in solution.

In Vivo Vehicle
0.5% Methylcellulose + 0.1%

Tween 80

Preferred for oral gavage

(suspension).

Alt. Vehicle
20% PEG400 / 10%

Cremophor EL

For higher solubility needs

(clear solution).

Preparation Protocol (In Vivo Dosing)
Target Dose: 10 mg/kg (Range: 3–30 mg/kg) Route: Oral Gavage (p.o.)

Weighing: Calculate total mass required:

.

Levigation: Place AS1975063 powder in a mortar. Add a small volume (e.g., 2% of final vol)

of Tween 80 and grind to a smooth paste to wet the hydrophobic surface.

Suspension: Slowly add 0.5% Methylcellulose (MC) solution while triturating continuously to

prevent clumping.
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Homogenization: Sonicate the suspension for 10–15 minutes until a uniform, fine dispersion

is achieved. Do not filter sterilize suspensions.

Part 3: In Vitro Validation (cAMP Assay)
Before moving to animals, validate the compound's potency in a cell-based system (e.g.,

HEK293-GPR119 or GLUTag cells).

Protocol: cAMP Accumulation[2]
Seeding: Plate GPR119-expressing cells (20,000 cells/well) in 96-well plates. Incubate

overnight.

Starvation: Replace media with serum-free buffer containing 0.5 mM IBMX

(phosphodiesterase inhibitor) to prevent cAMP degradation.

Treatment: Add AS1975063 (Serial dilution: 1 nM to 10

M).

Positive Control: Forskolin (10

M).

Vehicle Control: 0.1% DMSO.

Incubation: Incubate for 30–45 minutes at 37°C.

Detection: Lyse cells and quantify cAMP using a TR-FRET or GloSensor™ cAMP assay.

Analysis: Plot Log[Concentration] vs. Response to determine EC

. Expected EC

is typically <100 nM.

Part 4: In Vivo Efficacy (Oral Glucose Tolerance
Test)
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The OGTT is the gold standard for validating GPR119 efficacy. AS1975063 should improve

glucose excursion only when glucose is elevated.

Experimental Design
Model: C57BL/6J (Diet-Induced Obese) or db/db mice (8–12 weeks old).

Groups (n=8-10):

Vehicle (0.5% MC/0.1% Tween 80).

AS1975063 (10 mg/kg).

Positive Control (e.g., Sitagliptin 10 mg/kg or standard GPR119 agonist like MBX-2982).

Step-by-Step Workflow
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Step 2: Baseline Blood
(t = -60 min)

Step 3: Compound Dosing
(t = -30 min)
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Click to download full resolution via product page

Figure 2: Temporal workflow for assessing AS1975063 efficacy via OGTT.

Detailed Procedure
Fasting: Fast mice for 6 hours (morning fast preferred to reduce metabolic stress) or

overnight (16h).

Baseline (t=-60): Measure fasting blood glucose (FBG) via tail nick.

Drug Administration (t=-30): Administer AS1975063 or Vehicle via oral gavage.

Rationale: GPR119 agonists require ~30 mins to reach peak plasma concentration (

) before the glucose load.

Glucose Challenge (t=0): Administer Glucose (2 g/kg) via oral gavage.
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Sampling: Measure blood glucose at t=15, 30, 60, and 120 minutes.

Optional: Collect plasma at t=15 min to measure active GLP-1 and Insulin levels (requires

DPP-4 inhibitor in collection tubes).

Data Analysis
Primary Endpoint: Area Under the Curve (AUC) for Blood Glucose (0–120 min).

Success Criteria: AS1975063 group should show a statistically significant reduction in

Glucose AUC compared to Vehicle (typically 20–40% reduction in DIO mice).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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